N-({2-[(3,4-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-{[2-(3,4-Dimethoxybenzoyl)hydrazino]carbonothioyl}-2-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both methoxy and carbonothioyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3,4-dimethoxybenzoyl)hydrazino]carbonothioyl}-2-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzoyl chloride with hydrazine to form 3,4-dimethoxybenzoyl hydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the corresponding carbonothioyl derivative. Finally, this product is coupled with 4-methoxyphenylacetic acid under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(3,4-Dimethoxybenzoyl)hydrazino]carbonothioyl}-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
N-{[2-(3,4-Dimethoxybenzoyl)hydrazino]carbonothioyl}-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of specialized materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action for N-{[2-(3,4-dimethoxybenzoyl)hydrazino]carbonothioyl}-2-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. The methoxy and carbonothioyl groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-{[2-(3,5-Dimethoxybenzoyl)hydrazino]carbonothioyl}nicotinamide: Similar structure but with a nicotinamide group instead of a methoxyphenyl group.
5-bromo-N-{[2-(3,4-dimethoxybenzoyl)hydrazino]carbonothioyl}-2-furamide: Contains a bromine atom and a furan ring, offering different reactivity and applications.
Uniqueness
N-{[2-(3,4-Dimethoxybenzoyl)hydrazino]carbonothioyl}-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interactions with various molecular targets, making it valuable in multiple research fields.
Properties
Molecular Formula |
C19H21N3O5S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[[(3,4-dimethoxybenzoyl)amino]carbamothioyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H21N3O5S/c1-25-14-7-4-12(5-8-14)10-17(23)20-19(28)22-21-18(24)13-6-9-15(26-2)16(11-13)27-3/h4-9,11H,10H2,1-3H3,(H,21,24)(H2,20,22,23,28) |
InChI Key |
MVYVZNGZHFFTNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC(=S)NNC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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